
4,4-Difluoro-3-methylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,4-Difluoro-3-methylbutane-1-sulfonyl chloride” is a chemical compound with the IUPAC name 4,4-difluoro-2-methylbutane-1-sulfonyl chloride . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C5H9ClF2O2S/c1-4(5(7)8)2-3-11(6,9)10/h4-5H,2-3H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 206.64 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Aplicaciones Científicas De Investigación
Energy Storage Applications
- Ionic Liquid in Lithium Ion Batteries : A study by Karuppasamy et al. (2020) highlights the synthesis of a fluorinated anion-based ionic liquid, which includes derivatives of 4,4-Difluoro-3-methylbutane-1-sulfonyl chloride. This ionic liquid was utilized in the preparation of nonaqueous liquid electrolytes for lithium-ion batteries, demonstrating high electrical conductivity and specific capacity, making it a promising candidate for high-performance batteries (Karuppasamy et al., 2020).
Environmental and Water Treatment Studies
Perfluorooctane Sulfonate Detection in Sediments : Higgins et al. (2005) developed a method for the quantitative determination of perfluorochemicals like perfluorooctane sulfonate (a compound related to this compound) in sediments and sludge. This method aids in understanding the distribution of such compounds in the environment (Higgins et al., 2005).
Water Treatment for Contaminant Removal : Tang et al. (2007) used reverse osmosis and nanofiltration membranes for the removal of perfluorooctane sulfonate from wastewater. This study is significant for environmental protection, as it provides insights into the removal of persistent contaminants related to this compound from water sources (Tang et al., 2007).
Polymer and Material Science
Synthesis of Fluorinated Polyamides : Liu et al. (2013) investigated the synthesis of novel fluorinated polyamides containing sulfone moieties, derived from materials including this compound. These polymers exhibited high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).
Development of Environmentally Friendly Polymers : Jiang et al. (2016) focused on synthesizing fluorinated polymers with short perfluorobutyl side chains, which serve as alternatives to long-chain perfluoroalkyl substances. These new polymers, which potentially include derivatives of this compound, offer excellent wetting properties on various substrates and are environmentally friendly (Jiang et al., 2016).
Propiedades
IUPAC Name |
4,4-difluoro-3-methylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF2O2S/c1-4(5(7)8)2-3-11(6,9)10/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYXNQCFZHSLIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


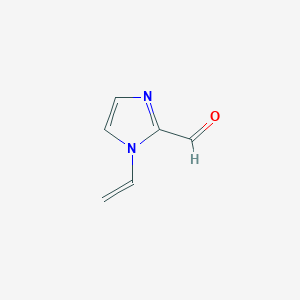
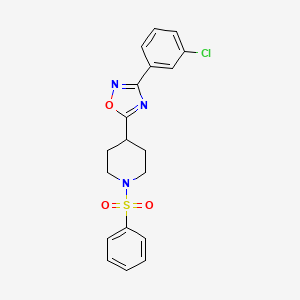
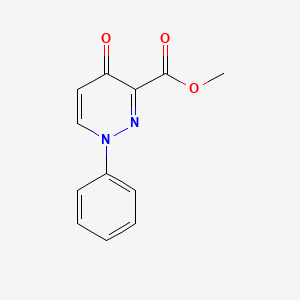
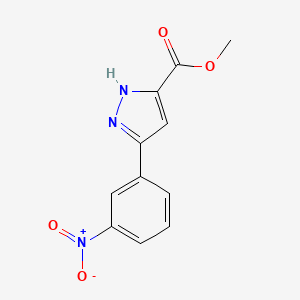
![Dimethyl bicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B2472379.png)

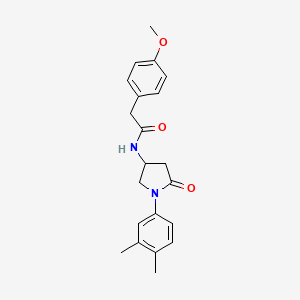
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)
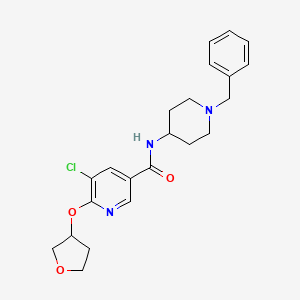
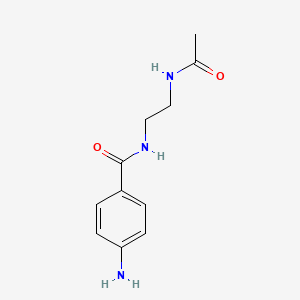
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2472386.png)

![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)